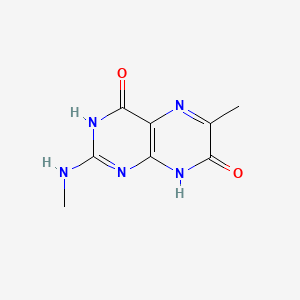

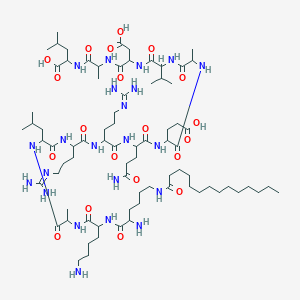

![molecular formula C21H20O12 B13383166 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13383166.png)

2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Hydroxyluteolin 7-glucoside is a flavonoid compound derived from plants such as Tanacetum parthenium and Tanacetum vulgare . It is known for its anti-inflammatory properties and ability to inhibit the major pathways of arachidonate metabolism in leukocytes . The compound has a molecular formula of C21H20O12 and a molecular weight of 464.38 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyluteolin 7-glucoside can be achieved through glycosylation of luteolin in hydrophilic organic solvents. Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The glycosylation reactions are conducted in a Na2HPO4/KH2PO4 buffer (pH 6.47) containing harvested wet cells, sucrose, luteolin, and DMSO .

Industrial Production Methods

Industrial production methods for 6-Hydroxyluteolin 7-glucoside involve biotransformation approaches using glycosyltransferases. For instance, glycosyltransferase from Xanthomonas campestris can regiospecifically glycosylate the hydroxyl groups of luteolin . This method provides a direct regioselective glycosylation method to construct glycosidic bonds without the need for protecting-group mechanisms .

化学反応の分析

Types of Reactions

6-Hydroxyluteolin 7-glucoside undergoes glycosylation reactions, where the hydroxyl groups of luteolin are glycosylated to form various glycosides . The compound can also participate in oxidation and reduction reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions

Common reagents used in the glycosylation of luteolin include DMSO, Na2HPO4/KH2PO4 buffer, and sucrose . The reactions are typically conducted at room temperature with harvested wet cells of Bacillus cereus A46 .

Major Products Formed

The major products formed from the glycosylation of luteolin include luteolin 7-O-glucoside, luteolin 4′-O-glucoside, luteolin 3′-O-glucoside, luteolin 7,3′-di-O-glucoside, and luteolin 7,4′-di-O-glucoside .

科学的研究の応用

6-Hydroxyluteolin 7-glucoside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.

Biology: The compound is studied for its anti-inflammatory and antioxidant properties.

Medicine: It has potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders due to its ability to inhibit arachidonate metabolism and reduce oxidative stress

作用機序

6-Hydroxyluteolin 7-glucoside exerts its effects by inhibiting the major pathways of arachidonate metabolism in leukocytes, leading to reduced production of pro-inflammatory mediators . It also exhibits antioxidant activity by preventing mitochondrial membrane depolarization and reducing oxidative stress . The compound targets molecular pathways involved in inflammation and oxidative stress, such as the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway .

類似化合物との比較

6-Hydroxyluteolin 7-glucoside is similar to other flavonoid glycosides such as luteolin 7-O-glucoside, luteolin 4′-O-glucoside, and luteolin 3′-O-glucoside . it is unique in its ability to inhibit arachidonate metabolism and its strong anti-inflammatory properties . Other similar compounds include apigenin 7-O-glucoside, scutellarein 7-O-glucoside, and chrysoeriol 7-O-glucuronide .

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPKUHLLPBGDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[9-Acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B13383096.png)

![2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol](/img/structure/B13383103.png)

![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13383104.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-2-tetrahydrofuryl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid](/img/structure/B13383120.png)

![Sodium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B13383126.png)

![6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13383140.png)

![2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13383160.png)